1-Ethyl-4-ethynylbenzene

Beschreibung

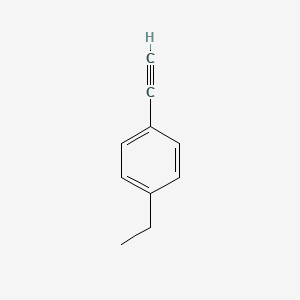

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-ethyl-4-ethynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10/c1-3-9-5-7-10(4-2)8-6-9/h1,5-8H,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNTJVJSUNSUMPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00193320 | |

| Record name | Benzene, 1-ethyl-4-ethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40307-11-7 | |

| Record name | 1-Ethyl-4-ethynylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40307-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-ethyl-4-ethynyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040307117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-ethyl-4-ethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Ethyl-4-ethynylbenzene: Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and synthetic methodologies for 1-Ethyl-4-ethynylbenzene (also known as 4-Ethylphenylacetylene). This versatile aromatic hydrocarbon serves as a crucial building block in various fields, including organic synthesis, materials science, and pharmaceutical development. This document includes a summary of its physicochemical properties, detailed experimental protocols for its synthesis and characterization, and a visualization of its role in synthetic pathways.

Chemical Properties and Structure

This compound is a para-substituted aromatic compound featuring both an ethyl and a terminal alkyne group attached to a benzene (B151609) ring.[1] This unique structure, with its reactive ethynyl (B1212043) moiety, makes it a valuable intermediate for a variety of chemical transformations.[1]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₀ | [2][3] |

| Molecular Weight | 130.19 g/mol | [2][4] |

| CAS Number | 40307-11-7 | [2] |

| Appearance | Colorless to pale yellow liquid | [1][5] |

| Odor | Faint aromatic/sweet | [1][5] |

| Boiling Point | 30 °C at 0.05 mmHg | [4][6] |

| Density | 0.930 g/mL at 25 °C | [4][6] |

| Refractive Index (n20/D) | 1.5420 | [4][6] |

| Solubility | Sparingly soluble in water; soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane).[1] | [1] |

| Flash Point | 71.1 °C (160.0 °F) - closed cup | [4] |

Structural Information

The structural identifiers for this compound are provided in the table below.

| Identifier | Value | Reference(s) |

| SMILES | CCc1ccc(cc1)C#C | [4][5] |

| InChI | 1S/C10H10/c1-3-9-5-7-10(4-2)8-6-9/h1,5-8H,4H2,2H3 | [4][5] |

| InChIKey | ZNTJVJSUNSUMPP-UHFFFAOYSA-N | [4][5] |

Experimental Protocols

Synthesis of this compound via Sonogashira Coupling

The most common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[1] This palladium-catalyzed reaction couples an aryl halide (typically 1-bromo- or 1-iodo-4-ethylbenzene) with a terminal alkyne. A common and practical approach involves the use of trimethylsilylacetylene (B32187), followed by a deprotection step.

Step 1: Synthesis of ((4-Ethylphenyl)ethynyl)trimethylsilane

-

Materials:

-

Trimethylsilylacetylene (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (B128534) (TEA), anhydrous

-

Toluene (B28343), anhydrous

-

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-4-ethylbenzene (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

-

Add anhydrous toluene and anhydrous triethylamine (2.0 eq).

-

To the stirred mixture, add trimethylsilylacetylene (1.2 eq) dropwise.

-

Heat the reaction mixture to 70-80 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst.

-

Wash the celite pad with toluene.

-

Combine the organic filtrates and wash with saturated aqueous ammonium (B1175870) chloride solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure to yield crude ((4-ethylphenyl)ethynyl)trimethylsilane. This intermediate can often be used in the next step without further purification.

-

Step 2: Deprotection to this compound

-

Materials:

-

Crude ((4-ethylphenyl)ethynyl)trimethylsilane

-

Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (B91410) (TBAF)

-

Methanol (B129727) or Tetrahydrofuran (THF)

-

Water

-

-

Procedure:

-

Dissolve the crude ((4-ethylphenyl)ethynyl)trimethylsilane in methanol.

-

Add potassium carbonate (2.0 eq) to the solution.

-

Stir the mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC or GC.

-

Upon completion, remove the methanol under reduced pressure.

-

Add water to the residue and extract the product with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate under reduced pressure to obtain the crude this compound.

-

2.1.1. Purification

-

Method: Flash column chromatography on silica (B1680970) gel.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A non-polar eluent system, such as hexanes or a mixture of hexanes and ethyl acetate (B1210297) (e.g., 98:2), is typically effective. The optimal eluent can be determined by TLC analysis.

-

Procedure:

-

Prepare a slurry of silica gel in the chosen eluent and pack the column.

-

Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with the mobile phase, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound as a colorless to pale yellow liquid.

-

Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃):

-

The spectrum is expected to show a triplet at approximately 1.2 ppm corresponding to the methyl protons of the ethyl group.

-

A quartet at around 2.6 ppm is characteristic of the methylene (B1212753) protons of the ethyl group.

-

A singlet at approximately 3.0 ppm corresponds to the acetylenic proton.

-

Two doublets in the aromatic region (around 7.1-7.4 ppm) are expected for the para-substituted benzene ring protons.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

Expected peaks include those for the ethyl group carbons, the two distinct carbons of the alkyne, and the four distinct carbons of the para-substituted aromatic ring. A spectrum for the similar compound 1-ethynyl-4-nitrobenzene (B13769) is available for comparison.

-

2.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: As a liquid, the IR spectrum can be obtained by placing a drop of the neat compound between two salt plates (e.g., NaCl or KBr).

-

Expected Absorptions:

-

A sharp, strong band around 3300 cm⁻¹ corresponding to the ≡C-H stretch of the terminal alkyne.

-

A weak to medium band in the range of 2100-2150 cm⁻¹ for the C≡C triple bond stretch.

-

Bands in the 2850-3000 cm⁻¹ region due to the C-H stretches of the ethyl group.

-

Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.

-

A strong band around 830 cm⁻¹ is indicative of para-substitution on the benzene ring.

-

2.2.3. Gas Chromatography-Mass Spectrometry (GC-MS)

-

GC Conditions (suggested):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a lower temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

-

Expected Fragmentation:

-

The molecular ion peak (M⁺) should be observed at m/z = 130.

-

A significant peak at m/z = 115, corresponding to the loss of a methyl group ([M-15]⁺).

-

A base peak may be observed at m/z = 101, corresponding to the loss of an ethyl group ([M-29]⁺).

-

Synthetic Applications and Logical Workflow

This compound is a versatile building block in organic synthesis. Its terminal alkyne functionality allows for participation in a variety of coupling reactions, such as the Sonogashira coupling with other aryl halides, click chemistry (copper-catalyzed azide-alkyne cycloaddition), and homocoupling reactions to form diynes.

Below is a diagram illustrating a typical synthetic workflow starting from 1-bromo-4-ethylbenzene to this compound and its subsequent use in further synthetic transformations.

References

An In-depth Technical Guide to 1-Ethyl-4-ethynylbenzene (CAS: 40307-11-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Ethyl-4-ethynylbenzene, a versatile aromatic hydrocarbon building block. The document details its chemical and physical properties, synthesis methodologies with experimental protocols, spectroscopic data, and key applications in organic synthesis and materials science.

Core Properties and Specifications

This compound is a colorless to pale yellow liquid at room temperature, possessing a faint aromatic odor.[1] It is characterized by the presence of both an ethyl and a terminal ethynyl (B1212043) group attached to a benzene (B151609) ring in a para substitution pattern. This unique structure, featuring a reactive triple bond, makes it a valuable intermediate in a variety of chemical transformations.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 40307-11-7 | [3] |

| Molecular Formula | C₁₀H₁₀ | [3][4] |

| Molecular Weight | 130.19 g/mol | [3][4] |

| Appearance | Colorless to light yellow clear liquid | [1][2][5] |

| Boiling Point | 30 °C at 0.05 mmHg | |

| Density | 0.930 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.5420 | |

| Solubility | Sparingly soluble in water; soluble in common organic solvents like ethanol, acetone, and dichloromethane. | [1] |

| Flash Point | 71.1 °C (closed cup) |

Synthesis and Experimental Protocols

The most prevalent method for the synthesis of this compound is the Sonogashira coupling reaction.[1] This palladium-catalyzed cross-coupling reaction efficiently forms a carbon-carbon bond between an aryl halide and a terminal alkyne.[1][6] Alternative, though less common, synthetic routes may proceed via the conversion of 4-ethylacetophenone.

Primary Synthetic Route: Sonogashira Coupling

The Sonogashira coupling provides a direct and high-yielding pathway to this compound. The general scheme involves the reaction of a 4-ethyl-substituted aryl halide (typically bromo or iodo) with a protected or unprotected acetylene (B1199291) source in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

References

- 1. Page loading... [guidechem.com]

- 2. CAS 40307-11-7: this compound | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C10H10 | CID 142425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 40307-11-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. chem.libretexts.org [chem.libretexts.org]

Technical Guide: Physical and Spectroscopic Properties of 4-Ethylphenylacetylene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylphenylacetylene is a terminal alkyne derivative of ethylbenzene. Its rigid, linear structure and reactive ethynyl (B1212043) group make it a valuable building block in organic synthesis, particularly in the construction of complex molecular architectures relevant to materials science and medicinal chemistry. This technical guide provides a comprehensive overview of the physical and spectroscopic properties of 4-Ethylphenylacetylene, along with a detailed experimental protocol for its synthesis and purification.

Physical Properties

4-Ethylphenylacetylene is a clear, colorless to light yellow liquid at room temperature.[1][2] A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of 4-Ethylphenylacetylene

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₀ | [1][2][3] |

| Molecular Weight | 130.19 g/mol | [1][2][3] |

| Boiling Point | 30 °C at 0.05 mmHg | [1] |

| Density | 0.930 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.5420 | [1] |

| Flash Point | 71.1 °C (closed cup) | |

| CAS Number | 40307-11-7 | [1][2][3] |

| IUPAC Name | 1-Ethyl-4-ethynylbenzene | [2][3] |

Spectroscopic Data

The structural elucidation of 4-Ethylphenylacetylene is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 4-Ethylphenylacetylene is characterized by signals corresponding to the ethyl and phenyl protons, as well as the acetylenic proton. The aromatic protons typically appear as a set of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The ethyl group protons present as a quartet and a triplet, while the terminal acetylenic proton appears as a singlet.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Key resonances include those for the two sp-hybridized carbons of the alkyne, the aromatic carbons (with distinct signals for the substituted and unsubstituted carbons), and the two carbons of the ethyl group.

Infrared (IR) Spectroscopy

The IR spectrum of 4-Ethylphenylacetylene displays characteristic absorption bands that confirm the presence of its key functional groups. A sharp, weak absorption band is expected around 3300 cm⁻¹ corresponding to the ≡C-H stretching vibration of the terminal alkyne. The C≡C triple bond stretch appears as a weak absorption in the region of 2100-2260 cm⁻¹. Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, while the C-H stretching of the ethyl group appears just below 3000 cm⁻¹. Aromatic C=C stretching vibrations typically result in absorptions in the 1450-1600 cm⁻¹ region.

Experimental Protocols

The synthesis of 4-Ethylphenylacetylene is most commonly achieved through a Sonogashira coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[4] This typically involves the coupling of an aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[5] A common strategy involves the use of a silyl-protected alkyne, such as ethynyltrimethylsilane, followed by a deprotection step.

Synthesis of 4-Ethylphenylacetylene via Sonogashira Coupling

This protocol outlines a two-step synthesis of 4-Ethylphenylacetylene starting from 1-bromo-4-ethylbenzene (B134493) and ethynyltrimethylsilane, followed by deprotection of the trimethylsilyl (B98337) (TMS) group.

Step 1: Sonogashira Coupling of 1-Bromo-4-ethylbenzene with Ethynyltrimethylsilane

Materials:

-

1-Bromo-4-ethylbenzene

-

Ethynyltrimethylsilane (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (B128534) (TEA), freshly distilled

-

Toluene (B28343), anhydrous

-

Magnetic stirrer and heating mantle

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add 1-bromo-4-ethylbenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

-

Add anhydrous toluene and freshly distilled triethylamine (2.0 eq) to the flask.

-

To the stirred mixture, add ethynyltrimethylsilane (1.2 eq) dropwise via a syringe.

-

Heat the reaction mixture to 70-80 °C and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

-

Wash the celite pad with toluene.

-

Concentrate the filtrate under reduced pressure to obtain the crude (4-ethylphenylethynyl)trimethylsilane (B1626196).

Step 2: Deprotection of (4-Ethylphenylethynyl)trimethylsilane

Materials:

-

Crude (4-ethylphenylethynyl)trimethylsilane from Step 1

-

Potassium carbonate (K₂CO₃) or Potassium hydroxide (B78521) (KOH)

-

Deionized water

-

Separatory funnel

Procedure:

-

Dissolve the crude (4-ethylphenylethynyl)trimethylsilane in methanol.

-

Add potassium carbonate (2.0 eq) or potassium hydroxide to the solution.

-

Stir the mixture at room temperature for 1-2 hours.[6][7] Monitor the reaction by TLC until the starting material is consumed.

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

Add deionized water to the residue and extract the product with hexane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude 4-Ethylphenylacetylene.

Purification by Flash Column Chromatography

The crude 4-Ethylphenylacetylene can be purified by flash column chromatography on silica (B1680970) gel.[8][9][10]

Materials:

-

Crude 4-Ethylphenylacetylene

-

Silica gel (230-400 mesh)

-

Hexane

-

Ethyl acetate (B1210297)

-

Chromatography column

-

Collection tubes

Procedure:

-

Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

-

Dissolve the crude product in a minimal amount of hexane.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity).

-

Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain purified 4-Ethylphenylacetylene.

Mandatory Visualizations

Sonogashira Coupling Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the copper-co-catalyzed Sonogashira coupling reaction.

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

Experimental Workflow for Synthesis and Purification

The following diagram outlines the key steps in the synthesis and purification of 4-Ethylphenylacetylene.

Caption: Workflow for the synthesis and purification of 4-Ethylphenylacetylene.

Conclusion

This technical guide provides essential data on the physical and spectroscopic properties of 4-Ethylphenylacetylene, a key building block in modern organic synthesis. The detailed experimental protocols for its synthesis and purification offer a practical resource for researchers in drug development and materials science. The provided visualizations of the Sonogashira coupling mechanism and the experimental workflow further aid in the understanding of the chemical processes involved.

References

- 1. 4-Ethylphenylacetylene | 40307-11-7 [chemicalbook.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. This compound | C10H10 | CID 142425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 5. benchchem.com [benchchem.com]

- 6. scispace.com [scispace.com]

- 7. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 8. theseus.fi [theseus.fi]

- 9. Purification [chem.rochester.edu]

- 10. Purification [chem.rochester.edu]

1-Ethyl-4-ethynylbenzene molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 1-Ethyl-4-ethynylbenzene, a para-substituted benzene (B151609) derivative. This document is intended for use by researchers, scientists, and professionals in the field of drug development and materials science.

Core Physicochemical Data

The fundamental molecular properties of this compound are summarized below. This data is crucial for stoichiometric calculations, analytical characterization, and experimental design.

| Property | Value | Source |

| Molecular Formula | C10H10 | [1][2][3][4] |

| Linear Formula | CH3CH2C6H4C≡CH | [5] |

| Molecular Weight | 130.19 g/mol | [1][2][3][5] |

| CAS Number | 40307-11-7 | [1][2][3][5] |

| Appearance | Colorless to pale yellow liquid | [2][4] |

| Density | 0.930 g/mL at 25 °C | [5] |

| Boiling Point | 30 °C at 0.05 mmHg | [5] |

| Refractive Index | n20/D 1.5420 | [5] |

Experimental Protocols: Synthesis via Sonogashira Coupling

The synthesis of this compound is commonly achieved through a Sonogashira coupling reaction.[2] This palladium-catalyzed cross-coupling reaction is a reliable method for forming carbon-carbon bonds between a terminal alkyne and an aryl halide.

Objective: To synthesize this compound from 1-bromo-4-ethylbenzene (B134493) and a suitable acetylene (B1199291) source.

Materials:

-

1-bromo-4-ethylbenzene

-

Acetylene gas or a protected acetylene equivalent (e.g., trimethylsilylacetylene)

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Copper(I) iodide (CuI) co-catalyst

-

Base (e.g., triethylamine (B128534) or potassium carbonate)

-

Anhydrous solvent (e.g., toluene (B28343) or THF)

Procedure:

-

Reaction Setup: A dried Schlenk flask is charged with 1-bromo-4-ethylbenzene, the palladium catalyst, and copper(I) iodide under an inert atmosphere (e.g., argon or nitrogen).

-

Solvent and Reagent Addition: Anhydrous solvent and the base are added to the flask. The mixture is stirred to ensure homogeneity.

-

Acetylene Introduction: Acetylene gas is bubbled through the reaction mixture, or the protected alkyne is added.

-

Reaction Conditions: The reaction is typically heated to a specific temperature (e.g., 50-70 °C) and monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

Purification: The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel to yield pure this compound.

Logical Workflow for Application in Synthesis

This compound serves as a valuable building block in organic synthesis. The following diagram illustrates a logical workflow where it is used as a precursor for the synthesis of a more complex molecule, such as a functionalized polymer or a pharmaceutical intermediate, via a "click" reaction (e.g., a copper-catalyzed azide-alkyne cycloaddition).

Caption: Synthetic workflow using this compound in a click reaction.

References

Spectroscopic Analysis of 1-Ethyl-4-ethynylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the aromatic hydrocarbon 1-Ethyl-4-ethynylbenzene. The following sections detail its Nuclear Magnetic Resonance (NMR) and expected Infrared (IR) spectroscopic characteristics, offering valuable data for its identification and utilization in research and development.

Nuclear Magnetic Resonance (NMR) Data

The structural elucidation of this compound can be effectively achieved through ¹H and ¹³C NMR spectroscopy. The data presented below has been compiled from publicly available resources.

¹H NMR Spectroscopic Data

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-H (2H) | 7.40 | d | 8.3 |

| Ar-H (2H) | 7.15 | d | 8.3 |

| ≡C-H | 3.03 | s | - |

| -CH₂- | 2.64 | q | 7.6 |

| -CH₃ | 1.22 | t | 7.6 |

d = doublet, s = singlet, q = quartet, t = triplet

¹³C NMR Spectroscopic Data

Table 2: ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (δ, ppm) |

| Ar-C | 145.4 |

| Ar-C | 132.4 |

| Ar-C | 127.9 |

| Ar-C -C≡ | 120.4 |

| C ≡C-H | 83.6 |

| C≡C -H | 77.1 |

| -C H₂- | 28.8 |

| -C H₃ | 15.5 |

Infrared (IR) Spectroscopy

Table 3: Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| ≡C-H | Stretch | 3300 - 3250 | Strong, Sharp |

| C≡C | Stretch | 2150 - 2100 | Weak to Medium |

| C-H (aromatic) | Stretch | 3100 - 3000 | Medium |

| C-H (aliphatic) | Stretch | 3000 - 2850 | Medium |

| C=C (aromatic) | Stretch | 1620 - 1450 | Medium |

| C-H (aromatic) | Bend (out-of-plane) | 900 - 675 | Strong |

Experimental Protocols

The following provides a general methodology for the acquisition of NMR data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃)

-

NMR tubes (5 mm diameter)

-

Pipettes

-

Vortex mixer

Procedure:

-

Sample Preparation: Approximately 5-10 mg of this compound is accurately weighed and dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) directly within a clean, dry NMR tube.

-

Homogenization: The sample is thoroughly mixed using a vortex mixer to ensure a homogeneous solution.

-

Instrument Setup: The NMR spectrometer is tuned and locked onto the deuterium (B1214612) signal of the CDCl₃ solvent. Shimming is performed to optimize the homogeneity of the magnetic field.

-

¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Typical parameters include a 90° pulse angle, a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (typically 8 to 16) are averaged to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: A one-dimensional carbon-13 NMR spectrum is acquired using a proton-decoupled pulse sequence. A larger spectral width (e.g., 240 ppm) is used. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a greater number of scans (typically 128 or more) and a longer relaxation delay may be necessary to obtain a spectrum with a good signal-to-noise ratio.

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Solubility of 1-Ethyl-4-ethynylbenzene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-4-ethynylbenzene is a substituted aromatic hydrocarbon with applications in organic synthesis, materials science, and as a building block for pharmaceutical compounds.[1][2] Understanding its solubility in various organic solvents is critical for its application in reaction chemistry, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound, including qualitative data and detailed experimental protocols for quantitative determination.

Qualitative Solubility Data

Published data indicates that this compound is generally characterized by low solubility in water and high solubility in common organic solvents.[1][2] This behavior is consistent with its nonpolar aromatic structure.

| Solvent | Qualitative Solubility |

| Water | Slightly soluble / Sparingly soluble[1] |

| Ethanol | Readily dissolves[1] |

| Acetone | Readily dissolves[1] |

| Dichloromethane | Readily dissolves[1] |

Table 1: Qualitative solubility of this compound in various solvents.

Quantitative Solubility Determination: Experimental Protocols

The absence of readily available quantitative solubility data for this compound necessitates experimental determination. The "shake-flask" method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[3] This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved solute. The concentration can be determined using various analytical techniques, most commonly gravimetric analysis or UV-Vis spectroscopy.[4][5][6]

Experimental Workflow for Solubility Determination

Figure 1: General workflow for the experimental determination of solubility.

Shake-Flask Method: General Procedure

Materials:

-

This compound (high purity)

-

Selected organic solvent (e.g., ethanol, acetone, dichloromethane) of analytical grade

-

Glass vials or flasks with airtight seals

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE) or centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial or flask containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the container tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the sealed container in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This typically requires 24 to 48 hours.[3] It is advisable to measure the concentration at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration no longer changes).

-

-

Separation of Undissolved Solute:

-

Once equilibrium is achieved, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles. Alternatively, the sample can be centrifuged, and the clear supernatant collected.

-

Analysis of the Saturated Solution

This method is straightforward and relies on the direct measurement of the mass of the dissolved solute after solvent evaporation.[4][5]

Procedure:

-

Accurately weigh a clean, dry evaporating dish.

-

Pipette a precise volume (e.g., 10 mL) of the clear, saturated filtrate into the pre-weighed evaporating dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a suitable temperature may be used.

-

Once the solvent is completely removed, dry the evaporating dish containing the solid residue in an oven at a temperature below the melting point of this compound until a constant weight is achieved.

-

Cool the dish in a desiccator and weigh it accurately.

-

The mass of the dissolved this compound is the final weight of the dish and residue minus the initial weight of the empty dish.

-

Calculate the solubility in terms of mass per unit volume (e.g., g/L).

This method is suitable if this compound exhibits significant absorbance in the UV-Vis spectrum and the solvent used is transparent in that region.[6][7]

Procedure:

-

Determine the Wavelength of Maximum Absorbance (λmax):

-

Prepare a dilute solution of this compound in the chosen solvent.

-

Scan the solution using a UV-Vis spectrophotometer to determine the λmax.

-

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

-

Measure the absorbance of each standard solution at the λmax.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and pass through the origin (or be corrected for a blank).

-

-

Measure the Absorbance of the Saturated Solution:

-

Take a precise volume of the clear, saturated filtrate and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculate the Concentration:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Multiply this concentration by the dilution factor to obtain the concentration of the original saturated solution, which represents the solubility.

-

Conclusion

References

- 1. guidechem.com [guidechem.com]

- 2. CAS 40307-11-7: this compound | CymitQuimica [cymitquimica.com]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. pharmajournal.net [pharmajournal.net]

- 6. scirp.org [scirp.org]

- 7. Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 1-Ethyl-4-ethynylbenzene via Sonogashira Coupling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-Ethyl-4-ethynylbenzene, a valuable building block in medicinal chemistry and materials science, via the Sonogashira cross-coupling reaction. This document details the reaction mechanism, optimized experimental protocols, and relevant quantitative data. The synthesis involves the palladium and copper co-catalyzed coupling of an aryl halide, specifically 1-iodo-4-ethylbenzene, with a terminal alkyne. The use of a protected alkyne, such as ethynyltrimethylsilane (TMSA), followed by in-situ or subsequent deprotection, is a common and effective strategy. This guide is intended to provide researchers and professionals in drug development and organic synthesis with a detailed understanding and practical methodology for the preparation of this compound.

Introduction to Sonogashira Coupling

The Sonogashira reaction is a powerful and versatile cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] It is widely employed in organic synthesis due to its mild reaction conditions and broad functional group tolerance. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[1]

Reaction Mechanism

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Palladium Cycle:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (1-iodo-4-ethylbenzene) to form a Pd(II) complex.

-

Transmetalation: The copper acetylide intermediate, formed in the copper cycle, transfers the alkyne group to the Pd(II) complex.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product, this compound, and regenerate the Pd(0) catalyst.

Copper Cycle:

-

π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.

-

Deprotonation: In the presence of a base, the terminal alkyne is deprotonated to form a copper(I) acetylide intermediate. This intermediate is then transferred to the palladium center in the transmetalation step.

Experimental Protocols

A widely adopted and efficient method for the synthesis of this compound involves a two-step, one-pot procedure: the Sonogashira coupling of 1-iodo-4-ethylbenzene with ethynyltrimethylsilane (TMSA), followed by the deprotection of the trimethylsilyl (B98337) group.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) |

| 1-Iodo-4-ethylbenzene | C₈H₉I | 232.06 |

| Ethynyltrimethylsilane (TMSA) | C₅H₁₀Si | 98.22 |

| Pd(PPh₃)₂Cl₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 |

| Copper(I) iodide | CuI | 190.45 |

| Triethylamine (B128534) (TEA) | C₆H₁₅N | 101.19 |

| Tetrahydrofuran (B95107) (THF) | C₄H₈O | 72.11 |

| Potassium carbonate | K₂CO₃ | 138.21 |

| Methanol | CH₃OH | 32.04 |

Representative Experimental Procedure

Step 1: Sonogashira Coupling

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 1-iodo-4-ethylbenzene (1.0 mmol, 1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).

-

Add anhydrous and degassed tetrahydrofuran (THF, 5 mL) and triethylamine (TEA, 2.0 mmol, 2.0 eq).

-

To the stirred mixture, add ethynyltrimethylsilane (TMSA, 1.2 mmol, 1.2 eq) dropwise.

-

Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Step 2: Deprotection

-

After the coupling reaction is complete (as indicated by the consumption of the starting aryl iodide), cool the reaction mixture to room temperature.

-

Add a solution of potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq) in methanol (5 mL).

-

Stir the mixture at room temperature for 2-4 hours, or until the deprotection is complete (monitored by TLC or GC-MS).

Work-up and Purification

-

Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Extract the mixture with diethyl ether or ethyl acetate (B1210297) (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane (B92381) or a hexane/ethyl acetate gradient as the eluent to afford pure this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the Sonogashira coupling synthesis of this compound based on literature for analogous reactions. Actual yields may vary depending on the specific reaction conditions and scale.

| Parameter | Value |

| Reactants | |

| 1-Iodo-4-ethylbenzene | 1.0 eq |

| Ethynyltrimethylsilane | 1.2 - 1.5 eq |

| Catalysts | |

| Pd(PPh₃)₂Cl₂ | 1 - 3 mol% |

| CuI | 2 - 5 mol% |

| Base | |

| Triethylamine | 2.0 - 3.0 eq |

| Solvent | THF, Toluene, or DMF |

| Reaction Conditions | |

| Temperature (Coupling) | 50 - 70 °C |

| Reaction Time (Coupling) | 2 - 8 hours |

| Temperature (Deprotection) | Room Temperature |

| Reaction Time (Deprotection) | 1 - 4 hours |

| Yield | |

| Isolated Yield | 85 - 95% (expected) |

Conclusion

The Sonogashira cross-coupling reaction provides an efficient and reliable method for the synthesis of this compound. The one-pot, two-step procedure involving the coupling of 1-iodo-4-ethylbenzene with ethynyltrimethylsilane followed by deprotection is a practical approach that affords the desired product in high yields. This technical guide provides the necessary mechanistic understanding and detailed experimental protocols to enable researchers and drug development professionals to successfully synthesize this important chemical intermediate. Careful optimization of reaction parameters is crucial for achieving high yields and purity.

References

Unveiling 1-Ethyl-4-ethynylbenzene: A Synthetic Compound of Research Interest

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Ethyl-4-ethynylbenzene is an aromatic hydrocarbon that has garnered interest in various fields of chemical research and development. This technical guide provides a concise overview of its chemical properties, synthesis, and key applications. It is important to note at the outset that extensive database searches have revealed no evidence of this compound occurring in nature. Its presence in the scientific domain is entirely attributable to synthetic chemistry. This guide will, therefore, focus on its synthetic origins and technical specifications, providing valuable information for professionals in drug development and materials science.

Compound Profile: Chemical and Physical Properties

This compound, also known as 4-ethylphenylacetylene, is a disubstituted benzene (B151609) derivative. The molecule features both an ethyl (-CH2CH3) and an ethynyl (B1212043) (-C≡CH) group attached to the benzene ring at the para position. This structure imparts a unique combination of aromaticity and the reactivity of a terminal alkyne, making it a versatile building block in organic synthesis.

A summary of its key properties is presented in the table below.

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₀ | [1][2][3][4] |

| Molecular Weight | 130.19 g/mol | [2][4] |

| CAS Number | 40307-11-7 | [1][3][4][5] |

| Appearance | Colorless to pale yellow liquid | [1][3][5] |

| Odor | Faint aromatic | [1][3] |

| Solubility | Slightly soluble in water; soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane) | [1][3] |

| IUPAC Name | This compound | [2] |

Synthetic Pathway: The Sonogashira Coupling

As this compound is not known to be naturally occurring, its availability is dependent on chemical synthesis.[1] The most common and efficient method for its preparation is the Sonogashira coupling reaction.[1] This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.

In the synthesis of this compound, the typical reactants are 1-bromo-4-ethylbenzene (B134493) and acetylene (B1199291) gas. The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst, and it is carried out in the presence of a base, such as an amine.

The workflow for this synthetic route is illustrated in the diagram below.

Experimental Protocol: Sonogashira Coupling for this compound

While specific laboratory procedures may vary, a general experimental protocol for the synthesis of this compound via Sonogashira coupling is outlined below. This protocol is based on established methodologies for this type of reaction.

Materials:

-

1-bromo-4-ethylbenzene

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Anhydrous amine solvent (e.g., triethylamine (B128534) or diisopropylamine)

-

Acetylene gas or a suitable acetylene surrogate

-

Inert gas (e.g., argon or nitrogen)

-

Standard glassware for organic synthesis (reaction flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: A dry reaction flask is charged with 1-bromo-4-ethylbenzene, the palladium catalyst, and copper(I) iodide under an inert atmosphere.

-

Solvent Addition: Anhydrous amine solvent is added to the flask, and the mixture is stirred to dissolve the reactants.

-

Acetylene Introduction: Acetylene gas is bubbled through the reaction mixture, or a suitable acetylene surrogate is added.

-

Reaction Conditions: The reaction is typically stirred at room temperature or gently heated to facilitate the coupling. Reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is quenched, typically with an aqueous solution. The product is then extracted into an organic solvent.

-

Purification: The crude product is purified, commonly by column chromatography on silica (B1680970) gel, to yield pure this compound.

Safety Precautions:

-

This reaction should be performed in a well-ventilated fume hood.

-

Inert atmosphere techniques are crucial to prevent the degradation of the catalyst and reactants.

-

Acetylene gas is flammable and should be handled with care.

-

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Applications and Research Interest

The synthetic availability of this compound and the reactivity of its terminal alkyne group make it a valuable intermediate in several areas of research and development:

-

Drug Discovery: The ethynyl group can be used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to construct more complex molecules with potential biological activity.

-

Materials Science: It serves as a monomer or building block for the synthesis of conjugated polymers and organic electronic materials. These materials have potential applications in light-emitting diodes (LEDs), solar cells, and sensors.

-

Organic Synthesis: It is a versatile starting material for the synthesis of a wide range of organic compounds due to the various transformations that the alkyne and aromatic ring can undergo.

Conclusion

References

The Ethynyl Group of 1-Ethyl-4-ethynylbenzene: A Hub of Reactivity for Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethyl-4-ethynylbenzene, a para-substituted aromatic alkyne, serves as a versatile and crucial building block in the fields of materials science, medicinal chemistry, and organic synthesis. The reactivity of its terminal ethynyl (B1212043) group (a carbon-carbon triple bond) allows for a diverse array of chemical transformations, enabling the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the key reactions involving the ethynyl moiety of this compound, including detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate its application in research and development. The primary reactions discussed are palladium-catalyzed Sonogashira cross-coupling, copper-catalyzed azide-alkyne cycloaddition (CuAAC), oxidative homocoupling (Glaser-Hay coupling), polymerization, and hydration.

Introduction

This compound, also known as 4-ethylphenylacetylene, is an aromatic hydrocarbon featuring a reactive terminal alkyne.[1] This functional group is the focal point of its synthetic utility, participating in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its rigid, linear structure and the ability to form extended π-conjugated systems make it an attractive component for the synthesis of organic electronic materials, polymers, and complex drug-like molecules.[1][2] This guide will delve into the principal reactions that leverage the unique reactivity of the ethynyl group in this valuable synthetic intermediate.

Palladium-Catalyzed Sonogashira Cross-Coupling

The Sonogashira reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] This reaction is instrumental in the synthesis of substituted alkynes and is widely employed in the preparation of pharmaceuticals and organic materials.[4] For this compound, this reaction allows for its coupling with a wide range of aromatic and heteroaromatic halides.

General Reaction Scheme

The Sonogashira coupling of this compound with an aryl halide can be represented as follows:

Caption: General scheme of the Sonogashira cross-coupling reaction.

Experimental Data

While specific data for a wide range of Sonogashira couplings with this compound is dispersed throughout the literature, the following table summarizes representative conditions and yields for analogous reactions, which are expected to be similar for this compound.

| Aryl Halide (R-X) | Pd Catalyst | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 4-Iodotoluene (B166478) | Pd on alumina (B75360) | Cu₂O on alumina | - | THF-DMA (9:1) | 80 | Flow | 60 | [1] |

| Iodobenzene | Pd/CuFe₂O₄ | - | K₂CO₃ | EtOH | 70 | - | >95 | [5] |

| 4-Iodoanisole | CuI | - | K₂CO₃ | H₂O | 100 | - | High | [4] |

| Aryl Chlorides | [{Pd(µ-OH)Cl(NHC)}₂] | - | KOH | Ethanol (B145695) | 80 | 24 | High | [6] |

Detailed Experimental Protocol (Analogous Example)

The following protocol is for the Sonogashira coupling of 4-iodotoluene with phenylacetylene (B144264), which serves as a model for the reaction of an aryl iodide with this compound.[1]

-

Reagent Preparation : Dissolve 4-iodotoluene (0.109 g, 0.5 mmol) and phenylacetylene (0.062 g, 0.6 mmol) in a mixture of dried THF and DMA (9:1, 10 mL).

-

Catalyst Preparation : Prepare a cartridge with a mixture of a commercially available Pd catalyst on a solid support and 0.1% Cu₂O on alumina powder in a weight ratio of 17:1.

-

Reaction Setup : Pass the reactant solution through the catalyst cartridge at a flow rate of 0.1 mL/min at 80 °C.

-

Work-up and Purification : To the collected eluate, add water (30 mL) and extract with hexane (B92381) (3 x 30 mL). The combined organic layers are washed with brine and dried over MgSO₄. The solvent is evaporated, and the residue is purified by column chromatography on silica (B1680970) gel (hexane:ether:acetone (B3395972) 30:1:2) to yield the product.

Catalytic Cycle

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click chemistry," provides an efficient and highly regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides.[7] This reaction is prized for its mild conditions, high yields, and tolerance of a wide variety of functional groups, making it ideal for applications in bioconjugation and materials science.[8]

General Reaction Scheme

The CuAAC reaction of this compound with an organic azide (B81097) is depicted below:

Caption: General scheme of the Copper-Catalyzed Azide-Alkyne Cycloaddition.

Experimental Data

The following table presents data for the CuAAC reaction of phenylacetylene with benzyl (B1604629) azide, which is a close analog to reactions involving this compound.

| Alkyne | Azide | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Phenylacetylene | Benzyl Azide | CuI, Et₃N | Cyrene™ | 30 | 12 | >99 | [3] |

| Phenylacetylene | Benzyl Azide | CuSO₄, Na Ascorbate | Water | 30-35 | 20 | 97 | [9] |

| Phenylacetylene | Benzyl Azide | CuI | Cyrene™ | 30 | 1 | >99 | [3] |

Detailed Experimental Protocol (Analogous Example)

This protocol describes the CuAAC reaction between benzyl azide and phenylacetylene in the green solvent Cyrene™.[3]

-

Reaction Setup : In a 4 mL screw-cap vial, dissolve benzyl azide (1.15 mmol), phenylacetylene (1 mmol), Et₃N (0.1 equiv), and CuI (0.01 mmol) in Cyrene™ (2.5 mL).

-

Reaction Execution : Stir the reaction mixture overnight at 30 °C.

-

Work-up and Purification : Add 20 mL of cold distilled water to the reaction mixture and stir intensively. Filter the solid product, wash with distilled water (3 x 5 mL), and dry to a constant weight.

Oxidative Homocoupling (Glaser-Hay Coupling)

The oxidative homocoupling of terminal alkynes, known as the Glaser or Hay coupling, leads to the formation of symmetric 1,3-diynes.[1][9] This reaction is typically catalyzed by copper salts in the presence of an oxidant, such as air.

General Reaction Scheme

Caption: General scheme of the Glaser-Hay oxidative homocoupling.

Experimental Data

| Alkyne | Catalyst | Ligand/Base | Oxidant | Solvent | Temp. (°C) | Yield (%) | Reference |

| Terminal Alkynes | CuCl | TMEDA | O₂ (air) | Various | RT | High | [5][9] |

| Terminal Alkynes | Cu(OAc)₂ | Pyridine | - | Pyridine | RT | High | [5] |

Detailed Experimental Protocol (General)

A general procedure for the Hay coupling is as follows:

-

Reaction Setup : Dissolve the terminal alkyne (e.g., this compound) in a suitable solvent such as acetone or dichloromethane.

-

Catalyst Addition : Add a catalytic amount of a Cu(I) salt, such as CuCl, and a ligand, typically N,N,N',N'-tetramethylethylenediamine (TMEDA).

-

Reaction Execution : Stir the reaction mixture vigorously under an atmosphere of air or oxygen at room temperature. The reaction progress can be monitored by TLC.

-

Work-up and Purification : Upon completion, the reaction mixture is typically filtered to remove the catalyst, and the solvent is evaporated. The crude product is then purified by recrystallization or column chromatography.

Polymerization

The ethynyl group of this compound can undergo polymerization to form conjugated polymers. These materials are of interest for their potential applications in electronics and optics. Rhodium-based catalysts are often effective for the polymerization of substituted acetylenes.[10][11]

General Reaction Scheme

Caption: General scheme for the polymerization of this compound.

Experimental Data (Analogous Example)

The following table provides data for the polymerization of phenylacetylene, a close structural analog of this compound.

| Monomer | Catalyst System | Solvent | Temp. (°C) | Mₙ ( g/mol ) | MWD (Mₙ/Mₙ) | Reference |

| Phenylacetylene | [(tfb)RhCl]₂/LiCPh=CPh₂/Ph₃P | - | - | 195,000 | 1.06 | [10] |

| Ring-substituted Phenylacetylenes | [Rh(nbd){κ²P,N-Ph₂P(CH₂)₃NMe₂}][BF₄] | - | - | up to 2.72 x 10⁶ | - | [7] |

Detailed Experimental Protocol (General for Rh-catalyzed Polymerization)

A general procedure for the rhodium-catalyzed polymerization of a phenylacetylene derivative is as follows:

-

Catalyst Preparation : In a glovebox, prepare the rhodium catalyst solution according to literature procedures.

-

Polymerization : In a reaction vessel, dissolve the monomer (e.g., this compound) in a suitable solvent. Inject the catalyst solution and stir the mixture at the desired temperature.

-

Termination and Precipitation : After the desired time, terminate the polymerization by adding a small amount of acid or alcohol. Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).

-

Purification : Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum.

Hydration

The acid-catalyzed hydration of the ethynyl group in this compound follows Markovnikov's rule to yield the corresponding methyl ketone, 1-(4-ethylphenyl)ethanone.

General Reaction Scheme

Caption: General scheme for the hydration of this compound.

Experimental Data (Analogous Example)

The hydration of phenylacetylene has been studied under various conditions. The reaction is typically slower than for aliphatic alkynes.

| Alkyne | Catalyst | Solvent | Temp. (°C) | Yield (%) | Reference |

| Phenylacetylene | H₂SO₄ | Acetonitrile | RT | ~50 (in microdroplets) | [12] |

| Acetylene | H₂SO₄ | Water | 25 | - | [13] |

Detailed Experimental Protocol (General for Acid-Catalyzed Hydration)

A general laboratory procedure for the hydration of an arylacetylene is as follows:

-

Reaction Setup : Dissolve the alkyne (e.g., this compound) in a suitable solvent such as aqueous ethanol or acetic acid.

-

Catalyst Addition : Add a catalytic amount of a strong acid, such as sulfuric acid, and often a mercury(II) salt (e.g., HgSO₄) to facilitate the reaction.

-

Reaction Execution : Heat the reaction mixture with stirring for several hours. Monitor the reaction progress by TLC or GC.

-

Work-up and Purification : After cooling, neutralize the acid with a base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent (e.g., diethyl ether). Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., MgSO₄). Remove the solvent under reduced pressure and purify the product by distillation or chromatography.

Conclusion

The ethynyl group of this compound is a versatile functional handle that enables a wide range of chemical transformations. From the construction of complex conjugated systems via Sonogashira and Glaser-Hay couplings to the formation of functionalized heterocycles through CuAAC and the synthesis of novel polymers, this building block offers immense potential for innovation in materials science and drug discovery. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize the rich chemistry of this compound in their synthetic endeavors.

References

- 1. rsc.org [rsc.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijnc.ir [ijnc.ir]

- 6. preprints.org [preprints.org]

- 7. researchgate.net [researchgate.net]

- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. m.brent-holt.com [m.brent-holt.com]

- 13. Kinetics of acid-catalyzed hydration of acetylene. Evidence for the presence in the solution phase of unsubstituted vinyl cation (Journal Article) | OSTI.GOV [osti.gov]

An In-depth Technical Guide to the Safe Handling of 1-Ethyl-4-ethynylbenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-Ethyl-4-ethynylbenzene (CAS No. 40307-11-7), a substituted aromatic hydrocarbon used in organic synthesis. Due to the presence of a reactive ethynyl (B1212043) group and its aromatic nature, specific precautions are necessary to ensure the safety of laboratory personnel. Information regarding the specific toxicity of this compound is limited in scientific literature; therefore, it should be handled with caution, assuming potential hazards associated with this class of molecules.[1]

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a faint aromatic odor.[1] It is sparingly soluble in water but soluble in common organic solvents.[1]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀ | --INVALID-LINK-- |

| Molecular Weight | 130.19 g/mol | --INVALID-LINK-- |

| Boiling Point | 192 °C | --INVALID-LINK-- |

| Flash Point | 71 °C (160 °F) - closed cup | --INVALID-LINK--, --INVALID-LINK-- |

| Density | 0.92 - 0.930 g/mL at 25 °C | --INVALID-LINK--, --INVALID-LINK-- |

| Refractive Index | 1.54 | --INVALID-LINK-- |

Hazard Identification and Classification

This chemical is classified as hazardous. The following table summarizes its GHS hazard classifications.

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

| Combustible Liquid | 4 | H227: Combustible liquid |

(Source: Guidechem, PubChem, TCI)

Signal Word: Warning

Hazard Pictograms:

Toxicological Information

The toxicological properties of this compound have not been fully investigated. Prolonged or repeated exposure may cause irritation to the eyes, skin, and respiratory tract.[1] Due to the lack of specific LD50 and LC50 data, it is prudent to handle this compound with a high degree of caution, minimizing all potential routes of exposure.

Safe Handling and Experimental Protocols

Given its potential for air and moisture sensitivity, as well as its identified hazards, the following handling procedures are recommended. These protocols are based on best practices for handling air-sensitive and acetylenic compounds.

4.1. Engineering Controls

-

Chemical Fume Hood: All manipulations of this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

-

Inert Atmosphere: For reactions sensitive to air or moisture, the use of a glove box or Schlenk line techniques with an inert gas (e.g., argon or nitrogen) is required.

4.2. Personal Protective Equipment (PPE)

| PPE Type | Specification |

| Eye Protection | Tightly fitting safety goggles or a face shield. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and changed frequently. |

| Skin and Body Protection | A flame-retardant lab coat and closed-toe shoes are mandatory. |

| Respiratory Protection | If working outside of a fume hood or if aerosol generation is likely, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |

4.3. General Handling Protocol

-

Preparation: Before starting work, ensure that the chemical fume hood is operational and the sash is at the appropriate height. Assemble all necessary glassware and ensure it is dry, either by oven-drying or flame-drying under an inert atmosphere.

-

Inert Atmosphere Transfer (for air-sensitive applications):

-

The preferred method for transferring this liquid is via syringe or a double-tipped needle (cannula) under a positive pressure of an inert gas.

-

Purge the syringe with inert gas before drawing the liquid.

-

To avoid back-pressure issues, ensure the receiving vessel is vented, for example, with a needle connected to a bubbler.

-

-

General Handling:

-

Avoid contact with skin and eyes.

-

Do not breathe vapors or mists.

-

Keep the compound away from heat, sparks, and open flames.

-

Use non-sparking tools and take precautionary measures against static discharge.

-

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials. It is recommended to store under an inert gas atmosphere.

4.4. Experimental Workflow Diagram

The following diagram outlines the logical workflow for the safe handling of this compound in a laboratory setting.

References

Thermal Stability of 1-Ethyl-4-ethynylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of 1-Ethyl-4-ethynylbenzene, a key intermediate in the synthesis of advanced polymers and pharmaceutical compounds. Due to the reactive nature of the terminal ethynyl (B1212043) group, understanding the thermal behavior of this compound is critical for ensuring safe handling, processing, and storage, as well as for controlling polymerization reactions. This document outlines the expected thermal properties, detailed experimental protocols for thermal analysis, and a logical workflow for assessing thermal stability. The information presented herein is essential for professionals working with ethynyl-containing aromatic compounds in research and development settings.

Introduction

This compound is an aromatic hydrocarbon characterized by a benzene (B151609) ring substituted with both an ethyl and a reactive ethynyl group. This terminal alkyne functionality makes it a valuable building block for various chemical transformations, including polymerization, cycloaddition, and coupling reactions. However, the high reactivity of the ethynyl group also imparts a degree of thermal instability, with the potential for uncontrolled exothermic polymerization or decomposition at elevated temperatures.

A thorough understanding of the thermal stability profile of this compound is paramount for its safe and effective use. This guide details the methodologies used to characterize its thermal behavior, primarily through Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Predicted Thermal Properties

Direct experimental data on the thermal stability of this compound is not extensively available in peer-reviewed literature. However, based on the known thermal behavior of structurally similar compounds, such as phenylacetylene (B144264) and other ethynylarenes, we can infer its likely thermal properties. The primary thermal event of concern is the exothermic polymerization of the ethynyl group.

The following table summarizes the inferred quantitative data for the thermal stability of this compound. These values should be considered as estimates and must be confirmed by experimental analysis.

| Parameter | Inferred Value | Analytical Technique | Significance |

| Onset of Exothermic Polymerization | 120 - 150 °C | DSC | Indicates the temperature at which self-heating due to polymerization begins. Crucial for defining safe processing and storage temperatures. |

| Peak Exothermic Temperature | 180 - 220 °C | DSC | Represents the temperature of the maximum rate of heat release during polymerization. |

| Heat of Polymerization | 150 - 250 J/g | DSC | Quantifies the total heat evolved during the polymerization reaction. A higher value indicates a more energetic and potentially hazardous process. |

| Onset of Thermal Decomposition | > 300 °C (in inert atmosphere) | TGA | The temperature at which significant mass loss due to decomposition begins. Defines the upper limit of thermal stability. |

| 5% Mass Loss Temperature (Td5) | > 350 °C (in inert atmosphere) | TGA | A common metric for comparing the thermal stability of materials. |

Experimental Protocols

To experimentally determine the thermal stability of this compound, the following detailed protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are recommended.

Differential Scanning Calorimetry (DSC) for Polymerization Analysis

Objective: To determine the onset temperature, peak exothermic temperature, and heat of polymerization of this compound.

Apparatus:

-

Differential Scanning Calorimeter (DSC) with a refrigerated cooling system.

-

Hermetically sealed aluminum or stainless steel pans.

-

Microbalance (accurate to ±0.01 mg).

-

Nitrogen gas supply (high purity, 99.999%).

Procedure:

-

Sample Preparation:

-

Tare a hermetically sealed DSC pan and lid.

-

Using a micropipette, dispense 2-5 mg of this compound into the pan.

-

Securely seal the pan using a sample press to prevent volatilization.

-

Accurately weigh the sealed pan and record the sample mass.

-

-

Instrument Setup:

-

Place the sealed sample pan in the DSC cell.

-

Place an empty, sealed pan of the same type in the reference position.

-

Purge the DSC cell with nitrogen at a flow rate of 50 mL/min for at least 15 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 300 °C at a heating rate of 10 °C/min.

-

Hold at 300 °C for 5 minutes.

-

Cool the sample to 25 °C at a rate of 20 °C/min.

-

-

Data Analysis:

-

Plot the heat flow (W/g) as a function of temperature (°C).

-

Determine the onset temperature of the exotherm by the intersection of the baseline with the tangent of the steepest slope of the exothermic peak.

-

Identify the peak exothermic temperature as the temperature at which the maximum heat flow occurs.

-

Calculate the heat of polymerization by integrating the area under the exothermic peak.

-

Thermogravimetric Analysis (TGA) for Decomposition Studies

Objective: To determine the onset of thermal decomposition and the temperature-dependent mass loss of this compound.

Apparatus:

-

Thermogravimetric Analyzer (TGA).

-

Ceramic or platinum sample pans.

-

Microbalance (integrated into the TGA).

-

Nitrogen gas supply (high purity, 99.999%).

Procedure:

-

Sample Preparation:

-

Tare the TGA sample pan.

-

Load 5-10 mg of this compound into the pan.

-

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with nitrogen at a flow rate of 50 mL/min for at least 20 minutes.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 500 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the percentage of mass loss as a function of temperature.

-

Determine the onset of decomposition as the temperature at which a significant deviation from the baseline mass is observed.

-

Determine the Td5 (temperature at 5% mass loss).

-

Visualized Workflows and Pathways

Experimental Workflow for Thermal Stability Assessment

The following diagram illustrates the logical workflow for a comprehensive thermal stability assessment of a reactive compound like this compound.

Caption: Workflow for Thermal Stability Analysis.

Conceptual Pathway of Thermal Polymerization

The thermal polymerization of this compound is a complex process that can proceed through various pathways, including cyclotrimerization and linear polymerization. The following diagram provides a simplified conceptual representation of these competing pathways.

Caption: Thermal Polymerization Pathways.

Safety Considerations

Given the potential for a highly exothermic polymerization, appropriate safety precautions must be taken when handling and heating this compound.

-

Always handle the compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid heating the material in a closed system without pressure relief.

-

When performing thermal analysis, use small sample sizes (typically < 10 mg).

-

Be aware of the potential for rapid pressure buildup in sealed DSC pans if a vigorous polymerization or decomposition occurs.

Conclusion

This technical guide provides a foundational understanding of the thermal stability of this compound. While direct experimental data is sparse, the inferred thermal properties and detailed experimental protocols presented here offer a robust framework for researchers, scientists, and drug development professionals to safely handle and characterize this reactive compound. The provided workflows and conceptual pathways serve to illustrate the key considerations in assessing its thermal behavior. It is strongly recommended that the inferred data be experimentally verified before any scale-up or process development activities are undertaken.

GHS Hazard Classification of 1-Ethyl-4-ethynylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Globally Harmonized System (GHS) of Classification and Labelling for 1-Ethyl-4-ethynylbenzene (CAS No. 40307-11-7). The information is intended to support researchers, scientists, and drug development professionals in the safe handling, use, and management of this compound.

Compound Overview

This compound is an aromatic hydrocarbon with the chemical formula C₁₀H₁₀.[1][2] It is characterized by a benzene (B151609) ring substituted with both an ethyl and an ethynyl (B1212043) group.[2] This structure, particularly the reactive ethynyl moiety, makes it a valuable building block in organic synthesis, including the development of advanced materials and pharmaceuticals.[2][3][4] It typically appears as a colorless to pale yellow liquid with a distinct aromatic odor.[2][3] While soluble in common organic solvents, it is only slightly soluble in water.[2][3]

GHS Hazard Classification

According to aggregated data from multiple suppliers and regulatory notifications to the ECHA C&L Inventory, this compound is classified as a hazardous substance.[1] The GHS classification is summarized below.

Signal Word: Warning [1][5][6][7][8]

GHS Pictogram:

Hazard Classes:

-

Specific Target Organ Toxicity — Single Exposure, Category 3; Respiratory Tract Irritation[1][3][5][6][8]

Hazard and Precautionary Statements

The following tables detail the specific hazard (H) and precautionary (P) statements associated with this compound.

Table 1: GHS Hazard Statements

| Code | Statement |